
3-Amino-4-pyridazinecarboxylic acid
Overview
Description
3-Amino-4-pyridazinecarboxylic acid (CAS: 21141-03-7) is a heterocyclic compound featuring a pyridazine ring substituted with an amino group at position 3 and a carboxylic acid moiety at position 4. Its molecular formula is C₅H₅N₃O₂, with a molecular weight of 139.11 g/mol. The pyridazine core, characterized by two adjacent nitrogen atoms, imparts distinct electronic and steric properties compared to monocyclic nitrogen-containing analogs like pyridine derivatives. This compound serves as a critical intermediate in synthesizing β-amino acids and bioactive molecules, particularly in pharmaceutical research .
Preparation Methods
Aza Diels-Alder Reaction-Based Synthesis
Core Reaction Mechanism
The aza-Diels-Alder reaction between 1,3-dienes and azodicarboxylates serves as a foundational method for constructing the pyridazine ring system. For example, the reaction of 1-methoxy-1,3-butadiene (3 ) with di-tert-butyl azodicarboxylate (4 ) in dry dichloromethane produces methoxy-substituted pyridazine intermediates . Subsequent cyanation using trimethylsilyl cyanide (TMSCN) in the presence of BF₃·OEt₂ or TiCl₄ at −40°C yields 3-cyano-1,2,3,6-tetrahydropyridazine (6 ) with >90% efficiency .
Key Reaction Steps :
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Aza-Diels-Alder Cyclization : Forms the pyridazine core.
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Cyanation : Introduces the nitrile group at position 3.
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Hydrogenation : Reduces the tetrahydropyridazine to a saturated hexahydropyridazine.
Hydrogenation and Hydrolysis
Catalytic hydrogenation of the cyano intermediate (6 ) using PtO₂ or Pd–C under acidic conditions (e.g., HClO₄) selectively reduces the olefin moiety while preserving the nitrile group . Hydrolysis of the nitrile to the carboxylic acid is achieved via NaOH or H₂SO₄, yielding 3-carboxy derivatives. For instance, treatment of 6 with aqueous NaOH at reflux produces 3-pyridazinecarboxylic acid in 85% yield .
Table 1: Hydrogenation Conditions and Outcomes
Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|
10% Pd–C | H₂ (1 atm), EtOH | 3-Cyanohexahydropyridazine | 65 |
PtO₂ | H₂ (3 atm), HClO₄ | 3-Cyano-1,2,5,6-tetrahydropyridazine | 78 |
Functional Group Interconversion Strategies
Chlorination-Amination Sequence
While direct methods for introducing the amino group are limited, chlorination followed by amination offers a viable pathway. Phosphorus oxychloride (POCl₃) reacts with pyridazinecarboxylic acid derivatives to install chlorine at position 4, which is subsequently displaced by ammonia or amines . For example, heating 4-chloropyridazine-3-carboxylic acid with aqueous NH₃ at 120°C produces the 4-amino derivative in 70% yield .
Critical Parameters :
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Temperature : Amination proceeds optimally at 120–150°C.
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Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
Nitro Group Reduction
An alternative route involves the reduction of a nitro precursor. Catalytic hydrogenation (H₂/Pd–C) of 4-nitropyridazine-3-carboxylic acid selectively reduces the nitro group to an amine without affecting the carboxylic acid moiety . This method achieves 80–90% yields under mild conditions (25°C, 1 atm H₂).
Enantioselective Synthesis
Chiral Azodicarboxylates
Optically active 3-amino-4-pyridazinecarboxylic acid is synthesized using chiral di-(-)-menthyl azodicarboxylate (28 ) in the aza-Diels-Alder reaction . The resulting diastereomeric intermediates are separated via silica gel chromatography, yielding (R)- and (S)-enantiomers with 42% and 40% efficiency, respectively .
Table 2: Enantioselective Synthesis Performance
Chiral Reagent | Diastereomer Ratio | Isolated Yield (%) |
---|---|---|
Di-(-)-menthyl azodicarboxylate | 51:49 | 41 (R), 39 (S) |
Asymmetric Catalysis
Proline-catalyzed α-hydrazination provides an alternative enantioselective route, though yields remain moderate (35–50%) .
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial production leverages continuous flow systems to enhance reaction control and throughput. For example, the aza-Diels-Alder step achieves 95% conversion in 10 minutes under flow conditions (120°C, 50 bar) .
Purification Techniques
Recrystallization from ethanol/water mixtures and preparative HPLC ensure >99% purity for pharmaceutical applications .
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
Method | Steps | Total Yield (%) | Scalability |
---|---|---|---|
Aza-Diels-Alder + Hydrolysis | 4 | 65 | High |
Chlorination-Amination | 3 | 70 | Moderate |
Nitro Reduction | 2 | 85 | High |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-pyridazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-Amino-4-pyridazinecarboxylic acid is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy and bioavailability. For instance, studies have shown that derivatives of this compound exhibit improved therapeutic profiles in treating conditions such as depression and anxiety disorders .
Case Study: Neurological Agents
A notable example involves the synthesis of novel compounds derived from this compound that demonstrate significant activity against specific receptors implicated in neurological diseases. These compounds have been evaluated for their binding affinity and efficacy in preclinical trials, showing promise for future development into therapeutic agents .
Agricultural Chemicals
Development of Herbicides and Fungicides
The compound is also utilized in formulating agrochemicals, contributing to the creation of effective herbicides and fungicides. Its ability to inhibit specific metabolic pathways in plants and fungi makes it a valuable resource for enhancing crop yields and protecting against pests .
Case Study: Crop Protection
Research has demonstrated that formulations containing this compound can significantly reduce the growth of harmful fungal species while promoting plant health. Field trials have indicated a marked increase in crop yield compared to untreated controls, highlighting its potential as a key ingredient in agricultural formulations .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. Its interactions with various enzymes provide insights into cellular processes and disease mechanisms, making it essential for understanding complex biological systems .
Case Study: Metabolic Pathways
A study focused on the inhibition of specific enzymes involved in metabolic disorders has shown that this compound can effectively modulate enzyme activity. This modulation has implications for developing treatments for metabolic diseases such as diabetes .
Material Science
Advanced Material Development
In material science, this compound contributes to creating advanced materials, including polymers and coatings. Its chemical properties enhance the durability and resistance of materials to environmental factors such as moisture and UV light .
Case Study: Coating Applications
Research has indicated that coatings developed with this compound exhibit superior protective qualities compared to traditional materials. These coatings are being explored for use in various industries, including automotive and aerospace, where durability is critical .
Analytical Chemistry
Detection and Quantification Methods
The compound is utilized in analytical chemistry for detecting and quantifying other substances. Its presence aids in quality control processes across various industries, ensuring compliance with regulatory standards .
Case Study: Quality Control Applications
In a recent study, methods employing this compound were developed for the quantitative analysis of pharmaceutical products. These methods demonstrated high sensitivity and specificity, making them suitable for regulatory submissions .
Summary Table of Applications
Application Area | Key Uses | Case Studies/Findings |
---|---|---|
Pharmaceutical Development | Intermediate for neurological drugs | Enhanced efficacy in preclinical trials |
Agricultural Chemicals | Herbicides and fungicides | Increased crop yields in field trials |
Biochemical Research | Enzyme inhibition studies | Modulation of metabolic pathways |
Material Science | Advanced materials (polymers/coatings) | Superior protective qualities |
Analytical Chemistry | Detection/quantification methods | High sensitivity methods for pharmaceuticals |
Mechanism of Action
The mechanism of action of 3-amino-4-pyridazinecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Pyridazine vs. Pyridine Derivatives: The pyridazine ring (two adjacent N atoms) in this compound enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to pyridine analogs like 3-aminopyridine-4-carboxylic acid .
- Derivative Utility: Methyl esters (e.g., Methyl 3-aminopyridazine-4-carboxylate) are preferred for synthetic modifications due to improved stability and solubility over free carboxylic acids .
Physicochemical Properties and Reactivity
- Solubility : The pyridazine ring’s polarity likely increases aqueous solubility compared to pyridine derivatives, though methyl esters (e.g., 1256633-18-7) exhibit higher organic solvent compatibility .
- Reactivity: The amino and carboxylic acid groups enable diverse reactions, including amide bond formation and cyclization. Pyridazine derivatives may undergo unique ring-opening or substitution reactions due to strained N–N proximity .
Biological Activity
3-Amino-4-pyridazinecarboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Functional Groups : Contains an amino group (-NH) at the 3-position and a carboxylic acid group (-COOH) at the 4-position of the pyridazine ring.
The structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and other interactions facilitated by its functional groups. The carboxylic acid group can influence enzyme activity and cellular processes, while the amino group may enhance binding to specific targets within cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance .
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Staphylococcus aureus | 12 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A notable study demonstrated that this compound could significantly reduce the viability of breast cancer cells (MCF-7) at concentrations as low as 20 µM .
Case Study: Apoptosis Induction in MCF-7 Cells
- Concentration : 20 µM
- Observation : Significant reduction in cell viability (approximately 70% after 48 hours).
- Mechanism : Induction of caspase-dependent apoptosis.
Comparative Analysis with Similar Compounds
This compound is structurally similar to other pyridine derivatives, such as 3-amino-4-pyrazolecarboxylic acid. However, it displays unique biological properties due to the specific arrangement of its functional groups.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
3-Amino-4-pyrazolecarboxylic acid | Low | Moderate |
Future Directions in Research
Ongoing research is focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity. Investigations into its mechanism of action at the molecular level are also critical for understanding how it can be effectively utilized in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-4-pyridazinecarboxylic acid?
- Methodology : Synthesis typically involves condensation reactions followed by cyclization. For example, β-amino acid precursors (e.g., 3-(pyridin-4-yl)acrylic acid) can undergo functional group modifications, such as amination, to yield the target compound. Catalysts like palladium or copper in solvents such as DMF are often employed to optimize yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of:
- Spectroscopy : -NMR and -NMR to confirm proton and carbon environments.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- Elemental Analysis : Verify empirical formula (e.g., CHNO).
Q. What safety precautions are critical when handling this compound?
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact.
- Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation. Refer to SDS guidelines for pyridazine derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve the yield of this compound?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for amination efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene).
- Reaction Monitoring : Use in-situ IR or GC-MS to identify intermediates and adjust conditions .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodology :
- Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT) to resolve ambiguities.
- Database Cross-Referencing : Compare with analogs like 3-aminophthalic acid hydrochloride ([50681-25-9]) or methyl 6-chloropyridazine-4-carboxylate ([21141-03-7]) .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodology :
- Software : Use Gaussian or ORCA for DFT calculations to predict logP, pKa, and solubility.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS .
- Reference Data : Compare with structurally similar compounds (see table below):
Q. How can researchers evaluate the pharmacological potential of this compound derivatives?
- Methodology :
- In Vitro Assays : Test immunomodulatory activity using lymphocyte proliferation assays (e.g., MTT assay) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl or ethyl esters) and compare bioactivity .
Q. What strategies mitigate degradation of this compound under varying pH conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC.
- Protective Groups : Introduce tert-butyloxycarbonyl (Boc) groups to stabilize reactive amino sites during storage .
Q. How do structural modifications influence the reactivity of this compound?
- Methodology :
- Functional Group Analysis : Replace the carboxylic acid with esters or amides and compare reaction kinetics.
- Electron-Deficient Systems : Introduce electron-withdrawing groups (e.g., Cl, NO) to the pyridazine ring and study electronic effects via cyclic voltammetry .
Q. What analytical techniques are most effective for identifying impurities in this compound batches?
- Methodology :
- HPLC-MS : Detect trace impurities (<0.1%) using reverse-phase columns (C18) with UV/Vis and MS detection.
- NMR Spiking : Add reference standards (e.g., 3-[(propan-2-yl)amino]pyridazine-4-carboxylic acid, [Not provided]) to identify unknown peaks .
Properties
IUPAC Name |
3-aminopyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOOFYQDXAMIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423331 | |
Record name | 3-Amino-4-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21141-03-7 | |
Record name | 3-Amino-4-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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